molecular formula C10H10ClN3O B2914563 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1006917-18-5

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B2914563
M. Wt: 223.66
InChI Key: MSTLTNDVDYQHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 2-chlorophenyl group and an ethanol group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The InChI code provided in some databases can be used to generate a 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the triazole ring, the chlorophenyl group, and the ethanol group would all participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. These properties include melting point, boiling point, solubility, and others .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[1-(2-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTLTNDVDYQHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

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